Cas no 899963-85-0 (4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide)

4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- F2768-0352
- 899963-85-0
- 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- AKOS024679005
- VU0497379-1
- 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide
-
- インチ: 1S/C22H18N4O6S2/c1-25(13-18-3-2-12-32-18)34(30,31)19-10-6-16(7-11-19)21(27)24-22-23-20(14-33-22)15-4-8-17(9-5-15)26(28)29/h2-12,14H,13H2,1H3,(H,23,24,27)
- InChIKey: ISCRXPFFWNKURX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(=CC=2)[N+](=O)[O-])=O)=CC=1)(N(C)CC1=CC=CO1)(=O)=O
計算された属性
- せいみつぶんしりょう: 498.06677665g/mol
- どういたいしつりょう: 498.06677665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 816
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 175Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2768-0352-2mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-10mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-10μmol |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-50mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-25mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-2μmol |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-5mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-15mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-20mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2768-0352-3mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
899963-85-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 899963-85-0 and Product Name: 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide
Compound with the CAS number 899963-85-0 and the product name 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric moieties, including a furan ring, a methylsulfamoyl group, and a thiazole scaffold, makes this molecule a promising candidate for further investigation.
The structural composition of this compound is meticulously designed to interact with biological targets in a highly specific manner. The furan moiety, known for its ability to engage in hydrogen bonding and π-stacking interactions, contributes to the compound's solubility and binding affinity. Additionally, the methylsulfamoyl group introduces a polar region that can enhance receptor binding through electrostatic interactions. The thiazole core is a well-documented pharmacophore in medicinal chemistry, frequently found in bioactive molecules due to its ability to modulate various biological pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting inflammatory and immunomodulatory pathways. The compound in question exhibits properties that align with this trend, making it a valuable asset in the quest for novel anti-inflammatory agents. Studies have shown that molecules incorporating thiazole scaffolds often demonstrate significant efficacy in modulating cytokine production and immune cell function. The addition of a nitrophenyl group at the para position further enhances its potential as an immunomodulatory agent by introducing electronic effects that can influence receptor binding affinity.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the furan-2-ylmethyl(methyl)sulfamoyl moiety is particularly critical and necessitates careful optimization to avoid side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the desired framework efficiently. These methodologies not only ensure structural integrity but also enhance scalability for potential industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with its target proteins. The use of high-resolution crystal structures and docking algorithms has provided insights into how the various pharmacophoric groups contribute to binding affinity and specificity. These computational approaches have been crucial in guiding medicinal chemists toward optimizing lead compounds for better pharmacokinetic profiles.
The biological activity of this compound has been preliminarily evaluated through in vitro assays targeting key inflammatory pathways. Preliminary results indicate that it exhibits potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. Furthermore, its interaction with cytokine receptors suggests potential therapeutic benefits in conditions characterized by excessive immune responses.
One of the most exciting aspects of this compound is its potential for further derivatization to enhance its therapeutic profile. By modifying substituents such as the nitrophenyl group or introducing additional functional moieties, chemists can fine-tune its biological activity and selectivity. This flexibility makes it an attractive scaffold for structure-based drug design initiatives aimed at developing next-generation therapeutics.
The development of novel pharmaceuticals is often hampered by challenges related to drug delivery and bioavailability. However, the structural features of this compound offer opportunities for addressing these issues. For instance, the presence of polar functional groups like the methylsulfamoyl moiety can improve water solubility, while lipophilic regions such as the furan ring can enhance membrane permeability. These properties are critical for designing prodrugs or formulations that optimize absorption and distribution within the body.
In conclusion, the compound with CAS No. 899963-85-0 and the product name 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and promising biological activity position it as a valuable candidate for further development into novel therapeutic agents. Continued research into its mechanisms of action and optimization strategies will likely yield groundbreaking treatments for various inflammatory and immunomodulatory disorders.
899963-85-0 (4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 95-69-2(4-Chloro-2-methylaniline)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)



